
Plantanone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plantanone B, also known as Penang B, is a natural organic compound that belongs to the fragrance ingredient category. It is a flavonoid isolated from the flowers of Hosta plantaginea, a traditional Chinese medicinal plant. This compound is known for its anti-inflammatory and antioxidant properties .
Méthodes De Préparation
Plantanone B is primarily extracted from natural sources, especially from the roots and resin of the woody plant Penang (Plantanus spp.). The extraction methods typically include distillation and solvent extraction . There is limited information on synthetic routes and industrial production methods for this compound, as it is mainly obtained from natural sources.
Analyse Des Réactions Chimiques
Plantanone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Plantanone B has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and reactions.
Biology: It is used in biological studies to understand its effects on various biological processes.
Medicine: this compound has shown potential in treating inflammation-related diseases due to its anti-inflammatory properties. .
Industry: this compound is used in the fragrance industry due to its aromatic properties.
Mécanisme D'action
Plantanone B exerts its effects through various molecular targets and pathways. It has been shown to inhibit cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory response. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The inhibition of COX enzymes and antioxidant properties contribute to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Plantanone B is similar to other flavonoids isolated from Hosta plantaginea, such as Plantanone A, kaempferol, and astragalin. These compounds share similar anti-inflammatory and antioxidant properties but differ in their chemical structures and specific biological activities . This compound is unique due to its specific molecular structure and the combination of its biological activities.
Similar Compounds
- Plantanone A
- Kaempferol
- Astragalin
- Kaempferol-3-O-rutinoside
- Dihydrokaempferol
This compound stands out due to its specific inhibitory effects on COX enzymes and its moderate antioxidant activity, making it a valuable compound for research in inflammation-related diseases and oxidative stress.
Propriétés
Formule moléculaire |
C33H40O20 |
|---|---|
Poids moléculaire |
756.7 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
Clé InChI |
PSVKHLFIIZQISP-CFRIXVKNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


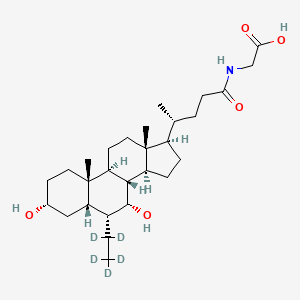


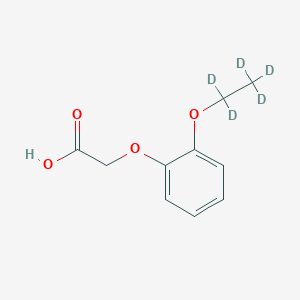
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

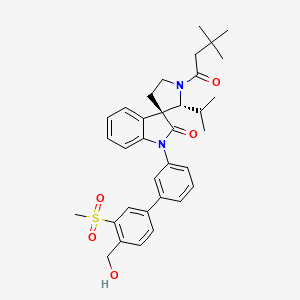
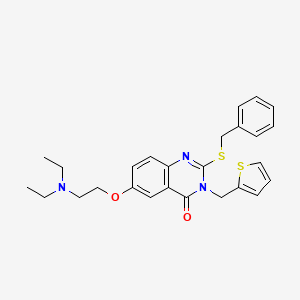
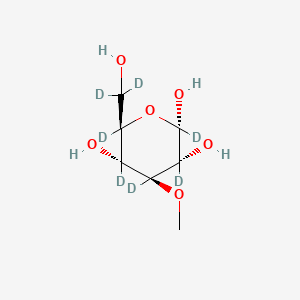
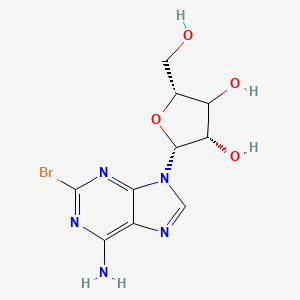

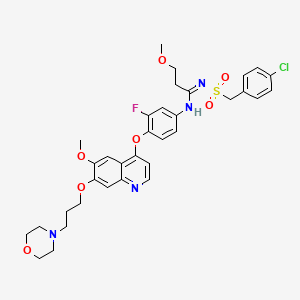
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)

